molecular formula C8H10O4 B026838 Cyclohexene-1,3-dicarboxylic acid CAS No. 109940-58-1

Cyclohexene-1,3-dicarboxylic acid

Cat. No.: B026838
CAS No.: 109940-58-1
M. Wt: 170.16 g/mol
InChI Key: FCTPXMGHGVCNMD-UHFFFAOYSA-N
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Description

Cyclohex-1-ene-1,3-dicarboxylic acid is an organic compound with the molecular formula C8H10O4. It is a derivative of cyclohexene, featuring two carboxylic acid groups attached to the first and third carbon atoms of the cyclohexene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohex-1-ene-1,3-dicarboxylic acid can be synthesized through several methods. One common approach is the Diels-Alder reaction, where 1,3-butadiene reacts with maleic anhydride to form cyclohexene-cis-1,2-dicarboxylic anhydride, which can then be hydrolyzed to produce cyclohex-1-ene-1,3-dicarboxylic acid . The reaction typically involves heating the reactants in a solvent such as xylene under reflux conditions.

Industrial Production Methods

Industrial production of cyclohex-1-ene-1,3-dicarboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization and distillation are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Cyclohex-1-ene-1,3-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclohexane-1,3-dicarboxylic acid.

    Reduction: Reduction reactions can convert the double bond in the cyclohexene ring to a single bond, forming cyclohexane derivatives.

    Substitution: The carboxylic acid groups can participate in substitution reactions, forming esters, amides, and other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Reagents such as alcohols, amines, and acid chlorides are used under acidic or basic conditions to form various derivatives.

Major Products Formed

    Oxidation: Cyclohexane-1,3-dicarboxylic acid.

    Reduction: Cyclohexane-1,3-dicarboxylic acid derivatives.

    Substitution: Esters, amides, and other functionalized cyclohexane derivatives.

Scientific Research Applications

Cyclohex-1-ene-1,3-dicarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohex-1-ene-1,3-dicarboxylic acid involves its interaction with various molecular targets. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules. These interactions can influence the compound’s reactivity and its role in biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Cyclohex-1-ene-1,2-dicarboxylic acid: Similar structure but with carboxylic acid groups on the first and second carbon atoms.

    Cyclohexane-1,3-dicarboxylic acid: Lacks the double bond in the cyclohexene ring.

    Cyclohex-1-ene-1-carboxylic acid: Contains only one carboxylic acid group.

Uniqueness

Cyclohex-1-ene-1,3-dicarboxylic acid is unique due to the positioning of its carboxylic acid groups and the presence of a double bond in the cyclohexene ring. This structure imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications .

Properties

CAS No.

109940-58-1

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

IUPAC Name

cyclohexene-1,3-dicarboxylic acid

InChI

InChI=1S/C8H10O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h4-5H,1-3H2,(H,9,10)(H,11,12)

InChI Key

FCTPXMGHGVCNMD-UHFFFAOYSA-N

SMILES

C1CC(C=C(C1)C(=O)O)C(=O)O

Canonical SMILES

C1CC(C=C(C1)C(=O)O)C(=O)O

Synonyms

1-Cyclohexene-1,3-dicarboxylic acid (6CI,9CI)

Origin of Product

United States

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